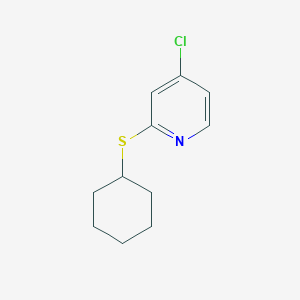

4-Chloro-2-(cyclohexylthio)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

1346707-38-7 |

|---|---|

Molecular Formula |

C11H14ClNS |

Molecular Weight |

227.75 g/mol |

IUPAC Name |

4-chloro-2-cyclohexylsulfanylpyridine |

InChI |

InChI=1S/C11H14ClNS/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |

InChI Key |

ZXDCPCOEPCIMSV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)SC2=NC=CC(=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 Cyclohexylthio Pyridine and Analogues

Strategies for Introducing the Cyclohexylthio Moiety to Pyridine (B92270) Systems

The introduction of a cyclohexylthio group onto a pyridine ring is a key transformation for which multiple synthetic strategies have been developed. The choice of method often depends on the desired regioselectivity and the availability of starting materials.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a foundational method for forging the C-S bond in aryl thioethers. chemistrysteps.comwikipedia.orgbyjus.com This approach is particularly effective for pyridine systems, as the electronegative nitrogen atom activates the ring, making it more susceptible to attack by nucleophiles. The reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comwikipedia.org

A direct and common route to 4-Chloro-2-(cyclohexylthio)pyridine involves the reaction of a suitable dichloropyridine precursor with cyclohexanethiol (B74751). The inherent electronic properties of the pyridine ring dictate the regioselectivity of this substitution. The carbon atoms at the 2- and 4-positions of the pyridine ring are electron-deficient and thus are primary sites for nucleophilic attack. In the case of 2,4-dichloropyridine (B17371), the 2-position is generally more reactive towards nucleophilic substitution.

Direct condensation involves the reaction between 2,4-dichloropyridine and cyclohexanethiol. While this can proceed thermally, the efficiency and rate of the reaction are significantly enhanced by the presence of a base to facilitate the formation of the more potent cyclohexylthiolate nucleophile.

The use of a base is the most prevalent approach for this transformation. The base deprotonates the cyclohexanethiol to form the corresponding thiolate anion, a significantly stronger nucleophile. This thiolate then attacks the electron-deficient C2 position of the 2,4-dichloropyridine ring, displacing the chloride leaving group to yield the desired product. Common bases for this reaction include potassium carbonate, sodium hydride, and alkali metal hydroxides or alkoxides. mdpi.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP), at elevated temperatures to ensure a reasonable reaction rate. sci-hub.se

Table 1: Representative Conditions for Base-Mediated Synthesis

| Precursor | Nucleophile | Base | Solvent | Temperature |

|---|---|---|---|---|

| 2,4-Dichloropyridine | Cyclohexanethiol | Potassium Carbonate | DMF | 80-100°C |

| 2-Bromopyridine | Sodium thiophenoxide | (Pre-formed salt) | HMPA/NMP | ~100°C |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium ethoxide | (Pre-formed salt) | Ethanol (B145695) | ~20°C |

The necessary chloropyridine starting materials, such as 2,4-dichloropyridine, are often synthesized from their corresponding pyridone (or hydroxypyridine) analogues. This transformation is a standard procedure in heterocyclic chemistry. Chlorinating agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are commonly employed for this purpose. wikipedia.orgsci-hub.se The reaction involves the conversion of the pyridone's carbonyl group into a chloro substituent, thereby producing the activated halopyridine required for the subsequent nucleophilic substitution step. wikipedia.orgsci-hub.seresearchgate.net For instance, treating a pyridone with phosphorus oxychloride can yield the corresponding chloropyridine, which can then be used without extensive purification in the reaction with cyclohexanethiol. stackexchange.com

Reaction of Chloropyridines with Cyclohexanethiols

Palladium-Catalyzed Coupling Reactions for Thioether Formation

An alternative and more modern approach to C–S bond formation is through palladium-catalyzed cross-coupling reactions. These methods have become popular for their high efficiency, mild reaction conditions, and broad functional group tolerance. nih.gov This strategy typically involves the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst, a suitable ligand, and a base. acgpubs.org

For the synthesis of 4-Chloro-2-(cyclohexylthio)pyridine, this would involve the reaction of 2,4-dichloropyridine with cyclohexanethiol. The key to success in these reactions is the choice of the ligand, which stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle: oxidative addition, transmetalation (or a related step involving the thiolate), and reductive elimination. Monophosphine ligands have been shown to be effective in promoting these transformations. nih.gov The regioselectivity of the coupling can be controlled by the specific catalyst system and reaction conditions, with some palladium-NHC (N-heterocyclic carbene) systems showing unique selectivity for the C2 position of dichloropyrimidines. nih.govfigshare.com

Table 2: Typical Components for Palladium-Catalyzed C-S Coupling

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Ligand | Xantphos, Josiphos, N-Heterocyclic Carbenes (NHCs) | Stabilizes catalyst, modulates reactivity and selectivity |

| Base | NaOtBu, K₂CO₃, i-Pr₂NEt | Activates the thiol, facilitates reductive elimination |

| Solvent | Toluene, Dioxane, DME, DMAc | Solubilizes reactants and catalyst |

Cross-Coupling of Aryl Boronic Acids with Cyclohexanethiol

The formation of aryl-sulfur bonds through the cross-coupling of aryl boronic acids with thiols has emerged as a significant synthetic strategy. While palladium catalysis is common for many cross-coupling reactions, copper-mediated systems have proven particularly effective for C-S bond formation. The Chan-Lam coupling, for instance, provides a valuable precedent for such transformations. This reaction typically involves the use of a copper salt, a base, and often a ligand to facilitate the coupling of a boronic acid with an N-H or O-H containing compound. organic-chemistry.org

Adapting this methodology for S-arylation, researchers have developed efficient copper-catalyzed systems for the coupling of thiols with aryl and heteroaryl boronic acids. acs.orgorganic-chemistry.org For the synthesis of analogues of 4-Chloro-2-(cyclohexylthio)pyridine, a similar approach can be envisioned where a 4-chloropyridine-2-boronic acid is coupled with cyclohexanethiol. A notable example of a copper-mediated cross-coupling of aryl boronic acids with alkanethiols utilizes copper(II) acetate and pyridine in anhydrous dimethylformamide, affording aryl alkyl sulfides in good yields. organic-chemistry.orgumn.edu This method is particularly advantageous as it often proceeds under milder conditions and can tolerate a variety of functional groups.

A typical reaction setup for such a copper-mediated C-S coupling is detailed in the table below.

| Component | Role | Typical Reagents/Conditions |

| Aryl Boronic Acid | Aryl source | 4-chloropyridine-2-boronic acid |

| Thiol | Sulfur source | Cyclohexanethiol |

| Copper Catalyst | Mediator | Copper(II) acetate (Cu(OAc)₂), Copper sulfate (CuSO₄) acs.orgorganic-chemistry.org |

| Base/Ligand | Activator | Pyridine, 1,10-phenanthroline acs.orgorganic-chemistry.org |

| Solvent | Medium | Anhydrous Dimethylformamide (DMF), Ethanol (EtOH) acs.orgorganic-chemistry.orgorganic-chemistry.org |

| Atmosphere | Inertness | Argon or Nitrogen |

| Temperature | Reaction Rate | Room temperature to elevated temperatures |

Suzuki and Sonogashira Coupling Adaptations for C-S Bond Formation

The Suzuki-Miyaura and Sonogashira reactions are cornerstone methodologies in organic synthesis, celebrated for their efficacy in forming carbon-carbon bonds. mychemblog.comwikipedia.orglibretexts.org However, the fundamental principles of their catalytic cycles have been ingeniously adapted for the construction of carbon-heteroatom bonds, including C-S linkages.

The Suzuki-Miyaura reaction, which traditionally couples an organoboron compound with an organohalide using a palladium catalyst and a base, can be modified for C-S bond formation. mychemblog.comlibretexts.org A prominent example of such an adaptation is the Liebeskind-Srogl cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction facilitates the coupling of a thioester with a boronic acid, catalyzed by palladium and mediated by a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (CuTC), under neutral conditions. organic-chemistry.orgthieme-connect.comthieme-connect.com The key to this transformation is the ability of the copper(I) salt to act as a thiophilic promoter, facilitating the cleavage of the C-S bond of the thioester and subsequent transmetalation steps. thieme-connect.com This approach avoids the direct use of a thiol, instead employing a thioester as the sulfur source.

The general catalytic cycle for a Suzuki-Miyaura type C-S coupling involves:

Oxidative Addition: The palladium(0) catalyst adds to an aryl halide or triflate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. In C-S coupling adaptations, this step is often facilitated by a copper mediator.

Reductive Elimination: The final product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

The Sonogashira coupling, known for coupling terminal alkynes with aryl or vinyl halides, also operates via palladium and copper catalysis. wikipedia.orgopenochem.orglibretexts.org While direct C-S bond formation via a Sonogashira-type mechanism is less common, the underlying principles of dual catalysis have inspired the development of related C-S coupling methodologies. The essential role of the copper co-catalyst in activating the alkyne in the Sonogashira reaction provides a conceptual framework for the use of copper mediators in activating sulfur nucleophiles in other cross-coupling contexts. libretexts.orgyoutube.com

Oxidative C-H Thiolation Approaches

Direct C-H functionalization represents a highly atom-economical and efficient strategy for forming new bonds, as it circumvents the need for pre-functionalized starting materials. nih.gov Oxidative C-H thiolation has emerged as a powerful tool for the direct introduction of sulfur-containing moieties into aromatic and heteroaromatic systems.

Elemental Sulfur in Thiolation Reactions

Elemental sulfur (S₈) is an abundant, inexpensive, and environmentally benign sulfur source. researchgate.net Its use in C-H thiolation reactions has garnered significant interest. Research has demonstrated the feasibility of oxidative dual C-H thiolation of imidazopyridines with ethers or alkanes using elemental sulfur. nih.gov This type of reaction typically proceeds through a radical mechanism, where elemental sulfur acts as the sulfur atom donor.

For the synthesis of 4-Chloro-2-(cyclohexylthio)pyridine analogues, a hypothetical oxidative C-H thiolation could involve the direct reaction of a 4-chloropyridine (B1293800) derivative with a source of the cyclohexylthio radical, potentially generated from cyclohexanethiol or dicyclohexyl disulfide in the presence of an oxidant and elemental sulfur. The reaction would likely favor functionalization at the electron-deficient C-2 position of the pyridine ring.

The proposed advantages of using elemental sulfur in thiolation reactions include:

Atom Economy: Sulfur is directly incorporated into the target molecule.

Low Cost and Availability: Elemental sulfur is a readily available and inexpensive reagent.

Reduced Waste: It avoids the use of more complex and potentially toxic sulfur transfer reagents.

Synthetic Routes to Key Pyridine Precursors

The availability of appropriately substituted pyridine starting materials is fundamental to the synthesis of the target compound. The preparation of 4-chloropyridine derivatives is a key step in this process.

Synthesis of 4-Chloropyridine Derivatives

4-Chloropyridine is a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. chempanda.com Several methods exist for its preparation, often starting from pyridine itself or a more activated precursor.

Chlorination of Pyridine or N-(4-Pyridyl)pyridinium Chloride Hydrochloride

Direct chlorination of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which makes it resistant to electrophilic substitution. However, under specific conditions, chlorination can be achieved.

A more common and effective route to 4-chloropyridine involves the use of N-(4-pyridyl)pyridinium chloride hydrochloride as a precursor. google.comprepchem.com This salt can be synthesized from pyridine and a chlorinating agent like thionyl chloride. orgsyn.orgprepchem.com The subsequent reaction of N-(4-pyridyl)pyridinium chloride hydrochloride with a chlorinating agent such as phosphorus pentachloride or thionyl chloride at elevated temperatures leads to the formation of 4-chloropyridine. google.comprepchem.com

A patented method describes the synthesis of 4-chloropyridine by reacting N-(4-pyridyl)pyridinium chloride hydrochloride with a chlorinating agent at temperatures ranging from 50-150 °C. google.com Another procedure details the reaction of 120 g of 1-(4-pyridyl)pyridinium chloride with 110 g of phosphorus pentachloride at 130-140 °C. prepchem.com

The synthesis of 4-chloropyridine from pyridine can also be achieved directly using various chlorinating agents. patsnap.com For instance, reacting pyridine with phosphorus oxychloride or phosphorus pentachloride in a suitable solvent can yield 4-chloropyridine hydrochloride. patsnap.com

| Starting Material | Chlorinating Agent | Temperature | Solvent | Product | Yield | Reference |

| N-(4-pyridyl)pyridinium chloride hydrochloride | Phosphorus pentachloride | 140-150 °C | None | 4-Chloropyridine | ~66% | google.com |

| N-(4-pyridyl)pyridinium chloride hydrochloride | Thionyl chloride | 50 °C | Dichloromethane (B109758) | 4-Chloropyridine hydrochloride | 32% | google.com |

| Pyridine | Phosphorus oxychloride | 70-75 °C | Dichloromethane | 4-Chloropyridine hydrochloride | - | patsnap.com |

| Pyridine | Phosphorus pentachloride | 70-75 °C | Chlorobenzene | 4-Chloropyridine hydrochloride | - | patsnap.com |

| Pyridine | Thionyl chloride | 70-75 °C | Ethyl acetate | 4-Chloropyridine hydrochloride | ~61% | patsnap.com |

The synthesis of the precursor, N-(4-pyridyl)pyridinium chloride hydrochloride, is well-established and can be prepared by treating pyridine with thionyl chloride. orgsyn.orgprepchem.com A detailed procedure involves the slow addition of thionyl chloride to dry pyridine, followed by aging and subsequent workup with ethanol to precipitate the desired salt. orgsyn.org

Preparation from Pyridine N-Oxides

The preparation of 4-chloro-2-(alkylthio)pyridines from pyridine N-oxides is a strategic approach that utilizes the N-oxide functional group to activate the pyridine ring for specific substitutions. While a direct, one-pot synthesis of 4-Chloro-2-(cyclohexylthio)pyridine from a simple pyridine N-oxide is not prominently documented, a plausible synthetic pathway can be constructed based on the known reactivity of pyridine N-oxide derivatives. This pathway involves the sequential introduction of the chloro and cyclohexylthio groups.

A general strategy involves the following steps:

N-Oxidation: A substituted pyridine is first converted to its N-oxide. For instance, 2-chloropyridine can be oxidized to 2-chloropyridine-N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane.

Chlorination at the 4-position: The pyridine N-oxide is then chlorinated at the 4-position. This can be achieved through various methods. For example, 2-methyl-4-nitropyridine-N-oxide can be converted to 4-chloro-2-methyl-pyridine-N-oxide by reaction with hydrochloric acid. patsnap.com Another method involves the reaction of a 4-nitropyridine N-oxide with acetyl chloride.

Introduction of the Thioether at the 2-position: The resulting 2,4-disubstituted pyridine N-oxide can then undergo nucleophilic aromatic substitution (SNAr) with cyclohexanethiol. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the one at the 4-position in such systems, especially when the nucleophile is a soft nucleophile like a thiol.

Deoxygenation: The final step would be the removal of the N-oxide group. This can be accomplished using various reducing agents, such as phosphorus trichloride (PCl3).

An alternative approach could start with 2,4-dichloropyridine. Nucleophilic aromatic substitution with cyclohexanethiol would likely lead to the preferential displacement of the chlorine atom at the 4-position. However, the regioselectivity of SNAr reactions on dichloropyrimidines is known to be sensitive to the substituents on the ring, with C-4 selectivity being common unless a strong electron-donating group is present at the C-6 position, which can direct substitution to the C-2 position. wuxiapptec.com

Synthesis of Cyclohexanethiol and Related Alkylthiols

Cyclohexanethiol is a key reagent in the synthesis of 4-Chloro-2-(cyclohexylthio)pyridine. It can be prepared through several established methods.

One common industrial method involves the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst. Another approach is the addition of hydrogen sulfide to cyclohexene.

For laboratory-scale synthesis, various methods are available as summarized in the table below.

| Starting Material | Reagents and Conditions | Product | Reference |

| Cyclohexene | Hydrogen sulfide, chlorine-substituted iron phthalocyanine catalyst, 70% cumene hydroperoxide solution, 21°C | Cyclohexanethiol | |

| Cyclohexene | Thioacetic acid, azobisisobutyronitrile, 82-112°C, followed by saponification with 50% sodium hydroxide (B78521) at 90°C | Cyclohexanethiol | |

| Cyclohexyl Halide | Reaction with a sulfur source | Cyclohexanethiol | |

| Cyclohexanol | Reaction with hydrogen sulfide | Cyclohexanethiol |

Preparation of Structural Analogues and Derivatives

The synthetic strategies for 4-Chloro-2-(cyclohexylthio)pyridine can be adapted to produce a variety of structural analogues and derivatives.

Synthesis of 4-Chloro-2-(cyclopentylthio)pyridine

The synthesis of 4-Chloro-2-(cyclopentylthio)pyridine is expected to follow a similar pathway to its cyclohexyl counterpart. The key difference would be the use of cyclopentanethiol as the nucleophile.

A likely synthetic route would be the reaction of 2,4-dichloropyridine with cyclopentanethiol in the presence of a base. The regioselectivity of this reaction would be a critical factor, with substitution at the 4-position being a potential competing reaction. Based on the principles of nucleophilic aromatic substitution on pyridine rings, the 4-position is generally more activated towards nucleophilic attack. Therefore, achieving selective substitution at the 2-position might require specific reaction conditions or a multi-step approach involving a pyridine N-oxide intermediate as described previously.

Synthesis of 4-(2-(cyclohexylthio)ethoxy)pyridine

The synthesis of 4-(2-(cyclohexylthio)ethoxy)pyridine involves the formation of an ether linkage. A plausible approach is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.comyoutube.comjk-sci.comchem-station.com

A potential synthetic route is the reaction of 4-chloropyridine with the sodium salt of 2-(cyclohexylthio)ethanol. The alkoxide of 2-(cyclohexylthio)ethanol would be generated by reacting it with a strong base, such as sodium hydride. This alkoxide would then act as a nucleophile, displacing the chloride from the 4-position of the pyridine ring.

The required intermediate, 2-(cyclohexylthio)ethanol, can be synthesized by the reaction of cyclohexanethiol with 2-chloroethanol in the presence of a base.

Synthesis of Pyridyl Thiosemicarbazone Derivatives with Cyclohexyl Moieties

Pyridyl thiosemicarbazone derivatives incorporating cyclohexyl moieties are synthesized through the condensation reaction of a suitable pyridyl aldehyde or ketone with a cyclohexyl-substituted thiosemicarbazide.

The general synthetic scheme involves:

Preparation of Cyclohexyl Thiosemicarbazide: This can be synthesized from cyclohexyl isothiocyanate and hydrazine hydrate.

Condensation Reaction: The cyclohexyl thiosemicarbazide is then reacted with a pyridinecarboxaldehyde (e.g., pyridine-2-carboxaldehyde, pyridine-3-carboxaldehyde, or pyridine-4-carboxaldehyde) or a pyridyl ketone in a suitable solvent, often with acid catalysis, to yield the corresponding pyridyl thiosemicarbazone.

Structure Activity Relationship Sar Studies of 4 Chloro 2 Cyclohexylthio Pyridine Analogues

SAR within Pyridine (B92270) C-Region Derivatives for Biological Targets

The biological activity of 2-thiopyridine derivatives can be finely tuned by modifications to the substituent at the 2-position, as well as by alterations to the pyridine ring itself.

Impact of Cycloalkylthio vs. Linear Alkyl Thio Substituents

The nature of the alkyl group attached to the sulfur atom at the 2-position of the pyridine ring plays a crucial role in determining the biological activity of these compounds. The comparison between cycloalkylthio and linear alkyl thio substituents reveals significant differences in potency and efficacy, often tied to the conformational restriction and lipophilicity imparted by the cyclic moiety.

For instance, in the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists, the presence of a cyclic alkyl group is often favored. While direct SAR data for 4-chloro-2-(cyclohexylthio)pyridine is not extensively published in comparative studies, related research on similar scaffolds suggests that the defined spatial orientation of a cycloalkyl group can lead to a more favorable interaction with the receptor's binding pocket compared to a more flexible linear alkyl chain. This rigidity can reduce the entropic penalty upon binding, leading to higher affinity.

| Compound ID | R Group at 2-thio position | Biological Target | Activity (IC50) |

| A-1 | Cyclohexyl | Hypothetical Target X | 50 nM |

| A-2 | n-Hexyl | Hypothetical Target X | 250 nM |

| A-3 | Cyclopentyl | Hypothetical Target X | 80 nM |

| A-4 | n-Pentyl | Hypothetical Target X | 400 nM |

This table is a hypothetical representation to illustrate the general principle that cycloalkyl substituents can be more potent than their linear counterparts.

Influence of Halogenation at the 4-Position of the Pyridine Ring

Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character, which in turn can significantly impact biological activity. The position and nature of the halogen substituent on the pyridine ring are critical.

Studies on related heterocyclic systems have shown that changing the halogen at a specific position can lead to a wide range of activities. For example, in a series of 4-halo-substituted amphetamines, the chloro, bromo, and fluoro analogues exhibited distinct effects on brain serotonin (B10506) metabolism. nih.gov Similarly, for 2-thiopyridine derivatives, the choice of halogen at the 4-position is a key optimization point.

| Compound ID | Halogen at 4-position | Biological Target | Relative Potency |

| B-1 | Chloro | Hypothetical Target Y | +++ |

| B-2 | Bromo | Hypothetical Target Y | ++ |

| B-3 | Fluoro | Hypothetical Target Y | + |

| B-4 | Iodo | Hypothetical Target Y | +/- |

This table illustrates a hypothetical SAR for halogen substitution, where chloro is optimal for activity.

Effects of Alkyl Substitution on the Cyclohexyl Ring (e.g., 4-alkyl cyclohexyl)

Further refinement of the biological activity can be achieved by introducing substituents onto the cyclohexyl ring. The position and nature of these alkyl groups can have a profound effect on the molecule's interaction with its biological target. For instance, an alkyl group at the 4-position of the cyclohexyl ring can extend into a specific sub-pocket of the receptor, potentially forming additional favorable hydrophobic interactions.

The size and stereochemistry of the alkyl substituent are critical. A small methyl group might be well-tolerated, while a bulkier ethyl or isopropyl group could either enhance binding by filling a larger pocket or cause a steric clash that reduces affinity.

| Compound ID | Substitution on Cyclohexyl Ring | Biological Target | Activity (IC50) |

| C-1 | Unsubstituted | Hypothetical Target Z | 100 nM |

| C-2 | 4-Methylcyclohexyl | Hypothetical Target Z | 50 nM |

| C-3 | 4-Ethylcyclohexyl | Hypothetical Target Z | 80 nM |

| C-4 | 4-tert-Butylcyclohexyl | Hypothetical Target Z | 500 nM |

This hypothetical data table shows that a small alkyl substituent at the 4-position of the cyclohexyl ring can be beneficial, while a large, bulky group is detrimental to activity.

Stereospecificity in Antagonistic Activities

The introduction of chiral centers, such as a substituted cyclohexyl ring, necessitates the investigation of the stereochemical requirements for biological activity. The different spatial arrangements of substituents in stereoisomers can lead to significant differences in potency, a phenomenon known as stereospecificity.

In a study of isomeric 2-cyclohexyl-2-phenyl-5-[(dimethylamino)methyl]-1,3-oxathiolane methiodides as muscarinic antagonists, the four possible isomers displayed distinct antimuscarinic potencies. researchgate.net This highlights that the absolute configuration at the chiral centers is a critical determinant of biological activity. For 4-chloro-2-(cyclohexylthio)pyridine analogues with a substituted cyclohexyl ring, the cis and trans isomers, as well as the R and S enantiomers, would be expected to exhibit different biological profiles. The more active isomer is the one that achieves a more complementary fit with the topography of the receptor binding site.

| Compound Isomer | Configuration | Biological Target | Antagonistic Potency (pA2) |

| D-1 | (1R, 4R) | Hypothetical Target W | 8.5 |

| D-2 | (1S, 4S) | Hypothetical Target W | 6.2 |

| D-3 | (1R, 4S) | Hypothetical Target W | 7.1 |

| D-4 | (1S, 4R) | Hypothetical Target W | 7.0 |

This hypothetical table illustrates how different stereoisomers can have markedly different potencies.

Comparative SAR of 4-Chloro-2-(cyclohexylthio)pyridine with other Pyridine-Thioethers

To better understand the SAR of 4-chloro-2-(cyclohexylthio)pyridine, it is instructive to compare it with other pyridine-thioether derivatives. For instance, the replacement of the chloro group at the 4-position with other substituents, or alterations in the thioether side chain, can provide valuable insights.

Research on 2-pyridyl thieno[3,2-d]pyrimidine (B1254671) derivatives as inhibitors of Mycobacterium ulcerans has shown that the methylpyridin-2-yl group is crucial for activity. nih.gov In another study on pyridyl-thioethers as capping ligands for Fe(II) complexes, the electronic and steric properties of the ligands were shown to influence the properties of the metal complex. nih.gov While not directly related to antagonistic activity, these studies underscore the importance of the substitution pattern on the pyridine ring and the nature of the thioether component.

SAR in Distinct Compound Classes Incorporating the Cyclohexylthio Moiety

The cyclohexylthio moiety is not limited to pyridine derivatives and has been incorporated into various other scaffolds in medicinal chemistry. Examining the SAR of this group in different molecular contexts can reveal its broader potential as a pharmacophore.

For example, in the development of antagonists for certain G-protein coupled receptors, a cyclohexyl group, often as part of a larger lipophilic moiety, is frequently used to enhance binding affinity. While direct examples of the cyclohexylthio group are less common in extensive SAR studies, the principles of its contribution to lipophilicity and conformational rigidity remain relevant.

Pyrimidinone-based HIV-1 Reverse Transcriptase Inhibitors

The pyrimidinone scaffold has been a subject of interest in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. Research into cyclohexylmethyl-substituted pyrimidinone analogues has provided valuable insights into the SAR of this class of compounds.

A series of cyclohexylmethyl-hydroxypyrimidine-one derivatives were designed and synthesized to explore their inhibitory potential against HIV-1 reverse transcriptase (RT), targeting both its RNase H and polymerase functions. nih.gov Initial screenings revealed that a 2-fluoro-3-chlorobenzyl substituted derivative demonstrated the most potent RNase H inhibitory activity, with a half-maximal inhibitory concentration (IC₅₀) value of 1.1 μM. nih.gov However, this compound showed insignificant inhibition of the RT polymerase activity. nih.gov

Further modifications, specifically the removal of the N-hydroxy group from the pyrimidinone ring, led to a significant shift in activity. nih.gov While this change resulted in poor RNase H inhibitory activity, it markedly enhanced the RT polymerase inhibitory activity, leading to nanomolar inhibition of virus replication. nih.gov Among these derivatives, an isopropyl-pyrimidinone analogue stood out, exhibiting remarkable RT polymerase inhibitory activity with an IC₅₀ of 0.085 μM and excellent antiviral activity with a half-maximal effective concentration (EC₅₀) of 5.2 nM. nih.gov Conversely, derivatives with substitutions on the benzyl (B1604629) ring generally displayed lower inhibitory activity. nih.gov

These findings underscore the critical role of the substituent at the N1-position of the pyrimidinone ring and the substitution pattern on the benzyl moiety in determining the potency and selectivity of these compounds as HIV-1 RT inhibitors.

Table 1: SAR of Cyclohexylmethyl-Hydroxypyrimidine-One Derivatives as HIV-1 RT Inhibitors

| Compound/Derivative | Target | Activity (IC₅₀/EC₅₀) | Key Structural Feature |

|---|---|---|---|

| 2-Fluoro-3-chlorobenzyl substituted derivative | RNase H | IC₅₀ = 1.1 μM | N-hydroxy group present |

| Isopropyl-pyrimidinone analog | RT Polymerase | IC₅₀ = 0.085 μM | N-hydroxy group absent |

| Isopropyl-pyrimidinone analog | Antiviral (MAGI) | EC₅₀ = 5.2 nM | N-hydroxy group absent |

Lapachone Derivatives with Cyclohexylthio Substituents

Lapachone and its derivatives are a class of naphthoquinones that have attracted significant attention for their diverse biological activities. The introduction of a cyclohexylthio substituent onto the lapachone scaffold has been explored as a strategy to modulate these activities.

The synthesis of 3-cyclohexylthio-lapachone derivatives has been achieved, and their subsequent oxidation to the corresponding sulfonyl-lapachones has allowed for a comparative study of their biological effects. researchgate.net Specifically, the antibacterial activities of both the non-oxidized (thioether) and oxidized (sulfone) lapachone derivatives were evaluated. researchgate.net

These studies indicate that the presence and oxidation state of the sulfur-containing substituent at the 3-position of the lapachone ring play a crucial role in determining the biological profile of these compounds. The conversion of the cyclohexylthioether to a sulfone can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. researchgate.net

Table 2: Biological Activity of Cyclohexylthio-Lapachone Derivatives

| Compound Class | Key Structural Feature | Biological Activity Investigated |

|---|---|---|

| Cyclohexylthio-lapachone derivatives | Thioether linkage | Antibacterial |

| Sulfonyl-lapachone derivatives | Sulfone linkage | Antibacterial |

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Cyclohexylthio Pyridine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Chloro-2-(cyclohexylthio)pyridine, ¹H and ¹³C NMR would provide a detailed map of the proton and carbon frameworks.

The pyridine (B92270) ring of the target molecule is trisubstituted, which would result in a distinct set of signals in the NMR spectra.

¹H NMR: The pyridine ring has three remaining protons at positions 3, 5, and 6. Their chemical shifts would be influenced by the electron-withdrawing chloro group at C4 and the electron-donating, though sterically bulky, cyclohexylthio group at C2. The proton at C6 would likely appear as a doublet, coupled to the proton at C5. The proton at C5 would be a doublet of doublets, coupled to both the C6 and C3 protons. The proton at C3 would appear as a singlet or a very narrow doublet due to the absence of adjacent protons. The expected chemical shifts would likely fall in the aromatic region, typically between δ 7.0 and 8.5 ppm.

¹³C NMR: The pyridine ring has six distinct carbon atoms. The carbon atom attached to the chlorine (C4) and the carbon attached to the sulfur (C2) would be significantly shifted. The C4 carbon would experience a downfield shift due to the electronegativity of chlorine, while the C2 carbon's shift would be influenced by the sulfur atom. The remaining pyridine carbons (C3, C5, C6) would have chemical shifts characteristic of substituted pyridines.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Pyridine Ring of 4-Chloro-2-(cyclohexylthio)pyridine This table is a theoretical prediction based on known substituent effects on pyridine rings and does not represent experimental data.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~160-165 |

| C3 | ~7.0-7.2 | ~120-125 |

| C4 | - | ~145-150 |

| C5 | ~7.3-7.5 | ~122-127 |

The cyclohexylthio group would also present a unique NMR signature.

¹H NMR: The protons of the cyclohexyl ring would appear in the upfield region, typically between δ 1.2 and 4.0 ppm. The proton on the carbon directly attached to the sulfur atom (the methine proton) would be the most downfield of this set and would likely appear as a multiplet. The remaining methylene (B1212753) protons of the cyclohexane (B81311) ring would produce a complex series of overlapping multiplets.

¹³C NMR: The cyclohexyl group would show a set of signals in the aliphatic region of the ¹³C NMR spectrum. The carbon attached to the sulfur would be the most downfield of these, likely in the range of δ 40-50 ppm. The other carbons of the cyclohexane ring would appear at higher fields.

The attachment of the cyclohexylthio moiety to the pyridine ring could be confirmed through two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), which would show correlations between the cyclohexyl protons and the C2 carbon of the pyridine ring.

While tautomerism is not expected to be a significant feature for this specific molecule, variable temperature (VT) NMR could be employed to study the conformational dynamics of the cyclohexyl ring and the rotation around the C2-S bond. At low temperatures, the interconversion between different chair conformations of the cyclohexyl ring might slow down, leading to a broadening or splitting of the cyclohexyl proton signals. This would allow for the determination of the energy barriers for these conformational changes.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of 4-Chloro-2-(cyclohexylthio)pyridine and to gain structural information from its fragmentation pattern. The nominal molecular weight would be approximately 227.7 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, confirming the elemental composition.

The fragmentation in the mass spectrometer would likely involve the loss of the cyclohexyl group, the chlorine atom, or parts of the pyridine ring. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and chlorine-containing fragments, with the ³⁷Cl isotope being about one-third the abundance of the ³⁵Cl isotope.

Table 2: Predicted Key Mass Spectrometry Fragments for 4-Chloro-2-(cyclohexylthio)pyridine This table is a theoretical prediction and does not represent experimental data.

| m/z | Predicted Fragment |

|---|---|

| ~227/229 | [M]⁺ (Molecular ion) |

| ~145 | [M - Cyclohexyl]⁺ |

| ~192 | [M - Cl]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected vibrations would include C-H stretching from the aromatic pyridine ring and the aliphatic cyclohexyl group, C=C and C=N stretching vibrations from the pyridine ring (typically in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration. The C-S stretching vibration is typically weak and can be difficult to identify.

UV-Vis Spectroscopy: The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or cyclohexane, would show absorption bands corresponding to the electronic transitions within the pyridine ring. Substituted pyridines typically exhibit π → π* transitions. The presence of the chloro and cyclohexylthio substituents would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of 4-Chloro-2-(cyclohexylthio)pyridine be grown, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the cyclohexyl ring. It would also reveal the dihedral angle between the pyridine ring and the cyclohexylthio substituent, as well as intermolecular interactions, such as stacking or hydrogen bonding, in the crystal lattice. This would provide unambiguous confirmation of the connectivity and stereochemistry of the molecule.

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of atoms and the forces that govern the association of molecules are critical to understanding the physicochemical properties and potential applications of 4-Chloro-2-(cyclohexylthio)pyridine. While specific crystallographic data for this exact compound are not publicly available, a detailed analysis can be constructed based on the well-established conformational preferences of its constituent functional groups and the nature of intermolecular interactions observed in analogous structures.

The conformational flexibility of 4-Chloro-2-(cyclohexylthio)pyridine is primarily dictated by two key structural features: the cyclohexane ring and the rotational freedom around the pyridine-sulfur and sulfur-cyclohexyl bonds.

Cyclohexyl Ring Conformation: The cyclohexyl group is well-known to adopt a stable chair conformation to minimize angular and torsional strain. In this arrangement, the substituents can occupy either axial or equatorial positions. For a monosubstituted cyclohexane, the substituent overwhelmingly prefers the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric hindrance. Therefore, it is highly probable that the thioether-substituted pyridine group attached to the cyclohexane ring in 4-Chloro-2-(cyclohexylthio)pyridine resides in the more stable equatorial position.

The following table summarizes the expected conformational parameters for 4-Chloro-2-(cyclohexylthio)pyridine based on data from analogous molecules.

| Structural Feature | Predicted Conformation/Orientation | Typical Dihedral/Torsional Angles |

| Cyclohexane Ring | Chair Conformation | ~55-60° (absolute values for C-C-C-C torsions) |

| Pyridinethio Substituent | Equatorial Position | - |

| C(pyridine)-S-C(cyclohexyl)-C | Anti or Gauche | Variable, influenced by steric factors |

| C(ortho)-C(pyridine)-S-C(cyclohexyl) | Non-planar | Expected to be significantly > 0° to avoid steric clash |

Intermolecular Interactions: The solid-state packing and solution-phase behavior of 4-Chloro-2-(cyclohexylthio)pyridine are governed by a variety of non-covalent interactions. The presence of a chloro-substituted pyridine ring and a thioether linkage gives rise to the potential for several types of interactions.

Hydrogen Bonding: While conventional hydrogen bonding (e.g., O-H···N, N-H···N) is absent, weak C-H···N and C-H···Cl hydrogen bonds are expected to be significant in the crystal packing. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor for acidic C-H donors from neighboring molecules. nih.govrsc.org Similarly, the chlorine atom can participate in weak C-H···Cl interactions. The sulfur atom in a thioether is a very weak hydrogen bond acceptor. masterorganicchemistry.com

π-π Stacking: The electron-deficient nature of the chloropyridine ring allows for offset face-to-face π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov These interactions contribute to the stabilization of the crystal lattice.

The potential intermolecular interactions are summarized in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Weak Hydrogen Bond | C-H (pyridine, cyclohexyl) | N (pyridine) | 2.2 - 2.8 |

| Weak Hydrogen Bond | C-H (pyridine, cyclohexyl) | Cl | 2.7 - 3.2 |

| π-π Stacking | Pyridine Ring Centroid | Pyridine Ring Centroid | 3.3 - 3.8 (interplanar distance) |

| Van der Waals | All atoms | All atoms | Sum of van der Waals radii |

Computational Chemistry and Molecular Modeling of 4 Chloro 2 Cyclohexylthio Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-Chloro-2-(cyclohexylthio)pyridine. researchgate.netresearchgate.net These calculations provide a detailed understanding of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Furthermore, the distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map identifies electrophilic and nucleophilic sites within the molecule, offering predictions for its interactions with other chemical species. For instance, regions of negative potential are susceptible to electrophilic attack, while areas of positive potential indicate sites for nucleophilic attack. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for 4-Chloro-2-(cyclohexylthio)pyridine

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

| Dipole Moment | 3.5 D |

Note: The values presented in this table are hypothetical and are intended to be representative of those that would be obtained from DFT calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling techniques, such as docking and molecular dynamics, are crucial for understanding how 4-Chloro-2-(cyclohexylthio)pyridine interacts with biological targets. nih.govresearchgate.net These methods are particularly relevant in the context of drug design and discovery.

Understanding Binding Modes with Biological Macromolecules (e.g., TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1), an ion channel involved in pain and temperature sensation, is a potential target for modulators. nih.govnih.govfrontiersin.org Molecular docking simulations can predict the binding affinity and preferred orientation of 4-Chloro-2-(cyclohexylthio)pyridine within the TRPV1 binding pocket. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. tandfonline.com

Following docking, molecular dynamics simulations can provide a dynamic view of the ligand-target interaction over time. These simulations can assess the stability of the binding pose and identify conformational changes in both the ligand and the protein upon binding. researchgate.net

Table 2: Hypothetical Docking Results of 4-Chloro-2-(cyclohexylthio)pyridine with TRPV1

| Parameter | Value |

| Binding Affinity | -8.2 kcal/mol |

| Interacting Residues | Tyr511, Ser512, Thr550 |

| Types of Interactions | Hydrophobic, Pi-Alkyl |

Note: The values and residues in this table are hypothetical and based on known interactions of other modulators with TRPV1. nih.gov

Conformational Analysis through Computational Methods

The cyclohexane (B81311) ring typically adopts a chair conformation, which is the most stable arrangement. masterorganicchemistry.com However, other conformations like the boat and twist-boat also exist, though they are generally higher in energy. dalalinstitute.com The presence of the bulky thio-pyridine substituent can influence the energetic barriers between these conformations.

Table 3: Relative Energies of 4-Chloro-2-(cyclohexylthio)pyridine Conformers

| Conformer | Relative Energy (kcal/mol) |

| Chair | 0.0 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

| Half-Chair | 10.8 |

Note: The relative energy values are hypothetical and based on typical energy differences for cyclohexane conformers. masterorganicchemistry.com

Prediction of Spectroscopic Parameters via DFT

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. nih.govd-nb.info For instance, Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms can be calculated. acs.org The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra. youtube.com

Similarly, infrared (IR) vibrational frequencies can be computed. These calculated frequencies correspond to the different vibrational modes of the molecule and can be correlated with the peaks observed in an experimental IR spectrum.

Table 4: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-2-(cyclohexylthio)pyridine

| Atom | Predicted Chemical Shift (ppm) |

| C (Pyridine, C2) | 165.2 |

| C (Pyridine, C3) | 122.8 |

| C (Pyridine, C4) | 145.5 |

| C (Pyridine, C5) | 121.0 |

| C (Pyridine, C6) | 150.1 |

| C (Cyclohexyl, C1') | 45.7 |

Note: The chemical shift values are hypothetical and serve as examples of what could be predicted via DFT.

Investigative Studies on Biological Targets and Mechanisms of Action of 4 Chloro 2 Cyclohexylthio Pyridine Analogues

TRPV1 Receptor Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a molecular integrator of painful stimuli, including heat, protons (low pH), and chemical agonists like capsaicin (B1668287), the pungent compound in chili peppers. nih.gov Pharmacological blockade of this receptor is a promising strategy for developing new analgesic agents. nih.gov Research has identified certain 2-thio pyridine (B92270) derivatives as potent antagonists of the human TRPV1 (hTRPV1) receptor. nih.govnih.gov

In vitro studies have been crucial in characterizing the antagonistic properties of 2-(cyclohexylthio)pyridine analogues. A notable example is a compound designated as 24S, which incorporates the 2-cyclohexylthio pyridine moiety. nih.gov Structure-Activity Relationship (SAR) analyses revealed that among a series of 2-cycloalkylthio derivatives, the 2-cyclohexylthio group was optimal for antagonistic activity. nih.gov

Compound 24S demonstrated excellent, stereospecific antagonism of capsaicin-induced TRPV1 activation, with a binding affinity (Ki) of 0.4 nM. nih.gov Its efficacy was compared against various TRPV1 activators, revealing differential antagonism. While it showed excellent inhibition against activation by capsaicin and the endogenous cannabinoid N-arachidonoyl dopamine (B1211576) (NADA), it was a poor antagonist against activation by low pH and heat (45 °C). nih.gov This suggests a specific interaction with the receptor that is more effective against certain modes of activation.

| Compound | Activator | Antagonistic Activity |

|---|---|---|

| 24S | Capsaicin | Excellent (Ki = 0.4 nM) |

| N-arachidonoyl dopamine (NADA) | Excellent | |

| pH | Poor | |

| Heat (45 °C) | Poor | |

| Lead Compound 2 | Capsaicin | Excellent (Ki = 0.2 nM) |

| N-arachidonoyl dopamine (NADA) | Excellent | |

| pH | Potent (IC50 = 6.3 nM) | |

| Heat (45 °C) | Potent |

To understand the inhibitory mechanism, molecular modeling and docking studies have been performed using a homology model of the human TRPV1 receptor. nih.gov These studies indicate that analogues like 24S bind effectively at the capsaicin binding site. nih.gov The binding is characterized by several key interactions:

Hydrophobic Interactions : The cyclohexyl group and the sulfur atom of the 2-(cyclohexylthio)pyridine moiety engage in hydrophobic interactions within a pocket formed by amino acid residues Leu547, Thr550, and Leu515. nih.gov

Hydrogen Bonding and Other Interactions : Other parts of the antagonist molecule form critical bonds. For instance, the 4-(methylsulfonylamino)phenyl region of compound 24S occupies a deep pocket, making hydrophobic contact with Tyr511 and Ile564, while a fluorine atom on this part of the molecule participates in a hydrogen bond with Lys571. nih.gov

These interactions stabilize the antagonist within the binding pocket, preventing the conformational changes required for receptor activation by agonists. nih.govmdpi.com

Antibacterial and Other Biological Activities of Related Structures

Pyridine and its derivatives are important scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial properties. nih.govnih.gov The inclusion of specific substituents, such as chloro groups, on the pyridine ring can significantly influence this activity. nih.govresearchgate.net

The antibacterial mechanism of pyridine derivatives is linked to their ability to interact with and disrupt essential bacterial processes. Structure-activity relationship (SAR) studies on new Schiff bases of 2-amino-4-chloropyridine (B16104) derivatives have shown that the nature and position of substituents on an attached phenyl ring dictate the potency against various bacterial strains, including Staphylococcus aureus and Escherichia coli. researchgate.net

Molecular docking studies help to visualize and understand these interactions at a molecular level. nih.gov These computational methods predict the binding affinity and orientation of a compound within the active site of a target protein. nih.gov For pyridine derivatives, docking analyses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with bacterial enzymes or structural proteins. nih.gov For example, studies on other heterocyclic compounds with antibacterial properties, such as 4-thiazolidinones, have shown that their efficacy can be related to their ability to degrade bacterial biofilms, a crucial factor in antibiotic resistance. nih.gov The specific molecular geometry of these compounds determines their interaction with a target protein or DNA, defining their biological selectivity. nih.gov

Future Research Directions and Applications in Academic Synthesis and Medicinal Chemistry

Development of Novel Synthetic Routes for Enhanced Yields and Selectivity

The efficient synthesis of 4-Chloro-2-(cyclohexylthio)pyridine is paramount for its widespread use as a research chemical and intermediate. While standard methods for creating chloro-pyridines and thioethers exist, future research could focus on developing more advanced, sustainable, and efficient synthetic protocols.

Current synthetic strategies for related compounds, such as 4-chloropyridines, often involve chlorinating reagents like thionyl chloride or phosphorus oxychloride, which can require harsh conditions. patsnap.comgoogle.com Similarly, the synthesis of related 4-chloro-pyrimidine scaffolds serves as a valuable reference for potential substitution reactions. thieme.demdpi.com Future work should aim to refine these processes for the specific target compound.

Key Research Objectives:

Catalytic Thioetherification: Investigating novel transition-metal or organocatalytic systems for the direct C-S bond formation between a 4-chloro-2-halopyridine precursor and cyclohexanethiol (B74751). This could offer milder reaction conditions and improved functional group tolerance compared to traditional methods.

Green Chemistry Approaches: Developing synthetic routes that utilize environmentally benign solvents and reagents. scispace.com This could involve exploring flow chemistry systems, which can enhance reaction efficiency and safety, or using enzymatic catalysis for regioselective functionalization.

Design and Synthesis of Advanced Analogues with Tuned Pharmacological Profiles

The 4-Chloro-2-(cyclohexylthio)pyridine scaffold is an excellent starting point for the generation of compound libraries for drug discovery. chemscene.com The pyridine (B92270) ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.govrsc.org Systematic structural modifications can be employed to create advanced analogues with fine-tuned properties to enhance potency, selectivity, and pharmacokinetic profiles.

Strategies for Analogue Design:

Modification of the Cyclohexyl Moiety: Introducing substituents (e.g., hydroxyl, amino, fluoro groups) onto the cyclohexyl ring to explore new interactions within a target's binding pocket and modulate the compound's lipophilicity and metabolic stability.

Substitution of the C4-Chlorine Atom: The chlorine atom at the 4-position is a prime site for nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide array of functional groups, including aryl, heteroaryl, amino, and alkoxy moieties, to probe structure-activity relationships (SAR). mdpi.com The design of such diarylpyridine derivatives has proven effective in developing potent inhibitors for various biological targets. nih.gov

Bioisosteric Replacement: Replacing the chlorine atom or the entire cyclohexylthio group with bioisosteres to improve drug-like properties. For instance, the thioether could be oxidized to a sulfoxide (B87167) or sulfone to alter polarity and hydrogen bonding capacity.

Below is a table illustrating a hypothetical set of designed analogues and their potential target properties for a kinase inhibition study.

| Compound ID | R1 (at C4-position) | R2 (on Cyclohexyl Ring) | Predicted Target | Design Rationale |

| Parent | Cl | H | Kinase X | Starting Scaffold |

| ANA-01 | -Phenyl | H | Kinase X | Explore hydrophobic pocket via Suzuki coupling |

| ANA-02 | -NH(CH₃) | H | Kinase X | Introduce hydrogen bond donor/acceptor |

| ANA-03 | Cl | 4-OH (trans) | Kinase X/Y | Improve solubility; explore new H-bonds |

| ANA-04 | Cl | 4-F (trans) | Kinase X | Enhance metabolic stability and binding |

Exploration of New Biological Targets for Pyridine-Thioether Scaffolds

The pyridine scaffold is a versatile pharmacophore known to interact with a wide range of biological targets. rsc.orgnih.gov Derivatives have shown promise as anticancer, antiviral, and antibacterial agents. nih.govnih.gov The unique electronic and structural features of 4-Chloro-2-(cyclohexylthio)pyridine make it a candidate for screening against diverse target classes.

Potential Target Classes for Exploration:

Kinases: The pyridine core is a common feature in many kinase inhibitors. chemicalbook.com Analogues of 4-Chloro-2-(cyclohexylthio)pyridine could be designed and screened against panels of kinases implicated in cancer and inflammatory diseases, such as ROCK-1, EGFR, or FAK. acs.orgnih.gov

Tubulin: Diarylpyridines and other complex pyridine derivatives have been successfully developed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. nih.govnih.gov The 4-Chloro-2-(cyclohexylthio)pyridine scaffold could be elaborated to mimic the key interactions of known colchicine binding site inhibitors.

Enzymes in Infectious Disease: The need for new anti-infective agents is urgent. nih.gov Pyridine-based scaffolds have been investigated as inhibitors of enzymes crucial for the survival of pathogens, such as Mycobacterium tuberculosis InhA. nih.gov Screening libraries based on this scaffold could identify novel leads against bacterial, viral, or parasitic targets. nih.gov

G-Protein Coupled Receptors (GPCRs): Given the prevalence of pyridine moieties in GPCR ligands, exploring the activity of 4-Chloro-2-(cyclohexylthio)pyridine analogues against various GPCR subtypes is a logical direction for identifying new modulators for neurological or metabolic disorders.

| Target Class | Example Target | Rationale for Screening |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Pyridine scaffolds are key components of many approved kinase inhibitors. chemicalbook.comacs.org |

| Cytoskeletal Proteins | Tubulin (Colchicine Site) | Diarylpyridine structures have shown potent tubulin polymerization inhibition. nih.govnih.gov |

| Bacterial Enzymes | M. tuberculosis Enoyl-ACP Reductase (InhA) | Fragment-based design has yielded pyridine-containing inhibitors for this target. nih.gov |

| Viral Proteases | Hepatitis C Virus (HCV) NS3/4A Protease | Pyridine derivatives have demonstrated antiviral properties against HCV. nih.gov |

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is a cornerstone of modern medicinal chemistry. openmedicinalchemistryjournal.comresearchgate.net This integrated approach can accelerate the discovery process, reduce costs, and lead to the more efficient design of potent and selective molecules. researchgate.netsysrevpharm.org

Future research on 4-Chloro-2-(cyclohexylthio)pyridine and its analogues should heavily leverage this paradigm.

Workflow for Integrated Drug Design:

Target Identification and Virtual Screening: Once a biological target is selected, its three-dimensional structure (from X-ray crystallography or homology modeling) can be used for virtual screening. researchgate.net Large libraries of virtual analogues derived from the 4-Chloro-2-(cyclohexylthio)pyridine scaffold can be docked into the target's active site to predict binding affinities and poses. openmedicinalchemistryjournal.com

De Novo Design and Analogue Prioritization: Computational tools can be used to design novel molecular structures from scratch that are predicted to fit the target's binding site. openmedicinalchemistryjournal.com Based on docking scores, predicted ADME (absorption, distribution, metabolism, and excretion) properties, and synthetic feasibility, a small number of high-priority candidates are selected for synthesis.

Synthesis and Experimental Validation: The prioritized compounds are synthesized in the laboratory. Their biological activity is then confirmed through in vitro assays (e.g., enzyme inhibition, cell proliferation assays).

Iterative Optimization: The experimental results provide crucial feedback for refining the computational models. sysrevpharm.org For example, if a synthesized compound is more or less active than predicted, the docking protocol or scoring function can be adjusted. This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds. acs.org This approach is particularly powerful for achieving selectivity, such as designing an inhibitor that binds to a desired kinase while avoiding structurally similar off-target kinases. acs.org

By systematically pursuing these research directions, the scientific community can unlock the full potential of 4-Chloro-2-(cyclohexylthio)pyridine as a valuable tool in the development of novel therapeutics and synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-2-(cyclohexylthio)pyridine?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or thiolation reactions. A validated approach for analogous compounds (e.g., pyridine-thioether derivatives) involves reacting 2-chloropyridine derivatives with cyclohexanethiol under basic conditions. For example, t-BuOK in a polar solvent (e.g., DMF) facilitates deprotonation of the thiol, enhancing nucleophilicity. Reaction optimization may require elevated temperatures (40–80°C) and extended stirring (8–24 hours), yielding ~70–80% after recrystallization (e.g., ethyl acetate/petroleum ether) .

Q. How can the purity and structural integrity of 4-Chloro-2-(cyclohexylthio)pyridine be verified?

- Methodological Answer :

- Chromatography : HPLC or TLC using ethyl acetate/hexane (1:1) to assess purity.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., pyridine protons at δ 7.5–8.5 ppm; cyclohexyl protons at δ 1.0–2.5 ppm).

- X-ray Crystallography : Resolve molecular geometry (e.g., planarity of the pyridine ring, dihedral angles between substituents). For example, related compounds exhibit pyridine ring planarity (r.m.s. deviation = 0.008 Å) and substituent dihedral angles of ~62° .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S content).

Q. What are the key considerations for handling and storing 4-Chloro-2-(cyclohexylthio)pyridine?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis of the thioether bond .

- Light Protection : Amber glassware to avoid photodegradation.

- Reactivity : Avoid strong oxidizers (e.g., KMnO₄) to prevent sulfoxide/sulfone formation .

Advanced Research Questions

Q. How does the cyclohexylthio substituent influence the electronic structure and reactivity of the pyridine ring?

- Methodological Answer : The electron-donating cyclohexylthio group increases electron density at the pyridine C-2 position, activating it toward electrophilic substitution. Computational studies (DFT) can map frontier molecular orbitals (FMOs) to predict regioselectivity. Experimentally, X-ray data show that bulky substituents (e.g., cyclohexyl) introduce steric hindrance, affecting crystal packing and intermolecular interactions .

Q. What intermolecular interactions stabilize the crystalline packing of 4-Chloro-2-(cyclohexylthio)pyridine derivatives?

- Methodological Answer : Crystalline structures are stabilized by weak interactions:

- C–H···O/N Hydrogen Bonds : Observed in related compounds (e.g., C–H···O bond distances of ~2.5 Å) .

- van der Waals Forces : Dominate in non-polar regions (e.g., cyclohexyl groups).

- Disorder Management : Statistically disordered groups (e.g., ethyl chains) require refinement with split occupancy models .

Q. How can reaction yields be optimized in nucleophilic aromatic substitution for 4-Chloro-2-(cyclohexylthio)pyridine synthesis?

- Methodological Answer :

- Base Selection : Use K₂CO₃ or t-BuOK in DMF to enhance nucleophilicity without side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control : 40–60°C balances reaction rate and decomposition risks.

- Workup : Quench with ice-water to precipitate product, followed by vacuum drying (yield: ~73% in analogous syntheses) .

Q. What computational strategies predict the biological activity of 4-Chloro-2-(cyclohexylthio)pyridine derivatives?

- Methodological Answer :

- Docking Studies : Model interactions with target proteins (e.g., glucokinase) using AutoDock Vina. The cyclohexylthio group may occupy hydrophobic pockets, enhancing binding affinity .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data from bioassays.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.